4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Description
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZPGRNXUFOPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane core is typically synthesized via reactions involving [1.1.1]propellane, a highly strained bicyclic hydrocarbon that serves as a versatile precursor.
Photochemical Synthesis in Flow Systems:
A practical and scalable method involves the photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in a flow reactor. This mercury lamp-free and quartz vessel-free protocol enables rapid production of bicyclo[1.1.1]pentane diketones on a kilogram scale within hours. The diketone intermediate can then be converted via haloform reaction to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile building block for further functionalization.Radical Reactions with Thiols and Other Nucleophiles:
Radical addition of thiols to [1.1.1]propellane efficiently generates sulfur-substituted bicyclo[1.1.1]pentanes, demonstrating the utility of radical pathways for BCP functionalization. Similar radical methods can be adapted for amine substitution.One-Step Photochemical and Radical Reactions:
Improved methods allow for the one-step preparation of asymmetrically substituted bicyclo[1.1.1]pentane intermediates through photochemical or radical reactions in batch or flow systems. These intermediates serve as precursors for further derivatization into mono- or disubstituted BCP derivatives.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Scale/Notes |
|---|---|---|---|---|
| 1 | Photochemical addition (flow) | [1.1.1]Propellane + diacetyl, 365 nm irradiation | Bicyclo[1.1.1]pentane diketone intermediate | Kg scale, rapid (6h) |
| 2 | Haloform reaction (batch) | Diketone + haloform reagents | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 500 g scale |
| 3 | Decarboxylative cross-coupling | BCP redox-active ester + 4-(bromophenyl)sulfonylmorpholine, Ni catalyst, mild base, visible light | 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine derivative | Moderate yield, mild conditions |
| 4 | Photoredox/HAT amination | Photoredox catalyst, HAT reagents | 2-Substituted BCP amines (including morpholine) | Modular, efficient |
Detailed Research Findings
Scalability and Practicality:
The flow photochemical method for BCP core synthesis is mercury lamp-free and avoids quartz vessels, making it practical for large-scale synthesis. The diketone intermediate can be efficiently converted to diacid and further functionalized.Mechanistic Insights:
Nickel-catalyzed decarboxylative cross-coupling proceeds via photoexcitation of an electron donor-acceptor complex, SET to generate BCP radicals, and Ni-mediated coupling. The addition of mild bases reduces side reactions, improving product yield and purity.Synthetic Versatility:
The bicyclo[1.1.1]pentane intermediates prepared by these methods are amenable to diverse transformations, including amination, arylation, and sulfur substitution, demonstrating broad applicability in medicinal chemistry.Efficiency and Yield: Typical yields for the cross-coupling step introducing morpholine range from moderate to good, with reaction times optimized between 1 to 6 hours depending on conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the bicyclo[1.1.1]pentane core.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxides, while substitution reactions can introduce various functional groups into the bicyclo[1.1.1]pentane core .
Scientific Research Applications
Medicinal Chemistry
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine serves as a nonclassical phenyl bioisostere, effectively replacing traditional aromatic rings in drug design. This substitution can enhance the pharmacological properties of compounds, such as improving metabolic stability and solubility.
Case Studies
- Antimalarial Compounds : In a study on antimalarial agents, the incorporation of bicyclo[1.1.1]pentane analogues resulted in compounds that maintained potency against Plasmodium falciparum while exhibiting improved metabolic properties compared to their phenyl counterparts. This demonstrates the utility of bicyclo[1.1.1]pentane as a viable alternative in medicinal chemistry programs aimed at optimizing drug efficacy and safety .
- γ-Secretase Inhibitors : The replacement of phenyl rings with bicyclo[1.1.1]pentane motifs in γ-secretase inhibitors has shown to not only retain enzyme inhibition potency but also enhance passive permeability and oral absorption characteristics, making them more favorable for therapeutic use .
Synthesis and Methodology
The synthesis of this compound and related compounds has been facilitated by innovative synthetic methodologies, including photoredox catalysis and C–H activation techniques.
Synthetic Approaches
- C–H Bromination : A novel method for the rapid synthesis of brominated bicyclo[1.1.1]pentanes has been established, allowing for efficient library generation for drug discovery applications. This approach utilizes strong C–H bonds in the bicyclic structure, enabling modular access to various derivatives .
- Nickel-Catalyzed Cross-Coupling : Recent advancements include nickel-catalyzed decarboxylative cross-coupling reactions that incorporate bicyclo[1.1.1]pentanes into complex molecular frameworks, showcasing their versatility in synthetic organic chemistry .
Physicochemical Properties
The unique three-dimensional structure of bicyclo[1.1.1]pentane contributes to favorable physicochemical properties that can be advantageous in drug design.
Comparison of Properties
| Property | Bicyclo[1.1.1]pentane | Phenyl Ring |
|---|---|---|
| Rigidity | High | Low |
| Metabolic Stability | Improved | Variable |
| Solubility | Enhanced | Often lower |
| Aqueous Permeability | Better | Standard |
These properties make this compound an attractive candidate for further exploration in pharmaceutical applications.
Research Opportunities
- Continued exploration into their role as bioisosteres could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
- Further studies on their synthetic methodologies may yield more efficient processes for large-scale production.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The morpholine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine with analogous bicyclopentane derivatives:
Physicochemical Properties
- Polarity and Solubility: The morpholine derivative is expected to exhibit higher water solubility than phenol or aniline analogs due to the morpholine ring’s oxygen and nitrogen atoms, which facilitate hydrogen bonding. In contrast, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol has a pKa of ~10.1, making it weakly acidic and less soluble in neutral conditions .
- Boiling Point and Stability: The bicyclopentane scaffold’s rigidity may lower melting/boiling points compared to linear analogs. For example, the phenol derivative has a predicted boiling point of 275.7°C , while the morpholine compound’s boiling point is likely lower due to reduced molecular weight.
Research Findings and Challenges
- Key Advantages of this compound : Combines the metabolic stability of bicyclopentane with the solubility-enhancing properties of morpholine.
- Limitations: Limited commercial availability and sparse experimental data. Current analogs like 4-(Bicyclo[1.1.1]pentan-1-yl)phenol are more widely studied .
Biological Activity
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a bicyclo[1.1.1]pentane moiety. This structural feature is significant as it influences the compound's pharmacokinetic properties, including solubility and permeability.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Morpholine ring | Six-membered ring containing nitrogen |
| Bicyclo[1.1.1]pentane | Unique three-carbon bridge structure |
| Molecular formula | C9H15NO |
| Molecular weight | 155.23 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds featuring bicyclo[1.1.1]pentane motifs often exhibit enhanced enzyme inhibition properties compared to their phenyl counterparts.
Enzyme Inhibition
Studies have demonstrated that this compound acts as an effective enzyme inhibitor, showing equipotency with established inhibitors while improving passive permeability and aqueous solubility, which are critical for oral bioavailability .
Biological Evaluations
Recent studies have assessed the anti-inflammatory and antimicrobial properties of this compound, revealing promising results.
Case Study: Anti-inflammatory Activity
A study evaluated the impact of this compound on inflammatory responses using human monocyte cell lines transfected with an NFκB-driven luciferase reporter system. The results indicated that this compound significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, demonstrating its potential as an anti-inflammatory agent .
Table 2: Biological Activity Summary
| Activity Type | Result |
|---|---|
| Anti-inflammatory | Reduced NFκB activity by ~50% |
| Enzyme inhibition | Equipotent with existing inhibitors |
| Antimicrobial | Potential activity against various pathogens |
Comparative Studies
The incorporation of the bicyclo[1.1.1]pentane motif has been shown to improve the pharmacological profile of several compounds when compared to traditional phenyl rings.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Type | Potency | Solubility Improvement |
|---|---|---|---|
| This compound | Bicyclic | High | Yes |
| γ-secretase inhibitor (BMS-708,163) | Phenyl | Moderate | No |
| LpPLA2 inhibitor | Phenyl | Moderate | No |
Q & A
Q. What are the common synthetic routes for 4-(bicyclo[1.1.1]pentan-1-yl)morpholine, and how do reaction conditions influence yield?
The synthesis often involves radical-mediated functionalization or transition metal-catalyzed coupling to install the bicyclo[1.1.1]pentane (BCP) moiety onto morpholine. For example, radical fluorination (e.g., using AIBN and a fluorine source) can generate BCP intermediates, which are subsequently coupled with morpholine derivatives via nucleophilic substitution or cross-coupling reactions . Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature control (to minimize side reactions), and stoichiometric ratios of reagents. Optimization of these parameters is critical due to the strain and steric hindrance inherent to the BCP system.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Useful for identifying functional groups (e.g., morpholine’s C-O-C stretch at ~1100 cm⁻¹) and confirming BCP incorporation via C-H stretching modes in the 2800–3000 cm⁻¹ range .
- NMR : ¹H and ¹³C NMR are essential for structural elucidation. The BCP bridgehead protons typically appear as a singlet (δ ~2.5–3.0 ppm), while morpholine protons resonate as a multiplet (δ ~3.5–4.0 ppm). ¹³C NMR can confirm the BCP quaternary carbon at δ ~35–40 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns, especially to distinguish isomers or byproducts .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during BCP functionalization in derivatives like this compound?
The rigid BCP scaffold imposes geometric constraints, complicating stereoselective modifications. Strategies include:
- Chiral Auxiliaries : Temporarily introducing chiral groups to direct reaction pathways, as seen in peptide-coupled BCP systems .
- Enantioselective Catalysis : Using chiral ligands in transition metal catalysts (e.g., Pd or Cu) to control stereochemistry during cross-coupling .
- Computational Modeling : Pre-screening reaction pathways via DFT calculations to predict steric and electronic outcomes .
Q. What experimental design frameworks are optimal for studying the reactivity of this compound under varying conditions?
The PICO framework (Population, Intervention, Comparison, Outcome) can structure studies:
- Population : Reaction systems (e.g., aqueous vs. organic solvents).
- Intervention : Variables like oxidants (e.g., O₃, H₂O₂) or catalysts.
- Comparison : Baseline reactivity in inert atmospheres vs. oxidative environments.
- Outcome : Quantifying degradation products via HPLC or GC-MS . Additionally, the FINER criteria ensure feasibility and relevance, such as selecting cost-effective analytical methods .
Q. How can contradictory data on BCP-morpholine stability in environmental interfaces be resolved?
Discrepancies in stability studies (e.g., hydrolysis rates in air vs. aqueous media) often arise from surface adsorption effects. A two-pronged approach is recommended:
- Fundamental Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to measure adsorption kinetics on indoor surfaces (e.g., glass, polymers) .
- Advanced Microspectroscopy : Employ ToF-SIMS or Raman imaging to map degradation hotspots on surfaces . Control humidity and temperature rigorously to isolate variables .
Methodological Considerations
Q. What protocols mitigate contamination risks during trace analysis of this compound in environmental samples?
- Sample Preparation : Use isotopically labeled internal standards (e.g., ¹³C-BCP analogs) to correct for recovery losses .
- Solvent Selection : Avoid halogenated solvents (e.g., CCl₄) that interfere with MS detection; opt for nonane or toluene .
- Blanks and Spikes : Include procedural blanks and spiked samples to validate method precision (RSD <5%) .
Q. How can researchers design collaborative studies integrating BCP-morpholine synthesis with biological activity screening?
- Step 1 : Synthesize derivatives with varying substituents (e.g., fluorinated BCPs) using methods from .
- Step 2 : Partner with pharmacology labs to screen for CNS activity (e.g., binding to σ receptors) via radioligand assays.
- Step 3 : Use SAR analysis to correlate structural features (e.g., BCP bridgehead electronegativity) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
